molecular formula C25H19ClN4O3 B11660990 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide

5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide

Cat. No.: B11660990
M. Wt: 458.9 g/mol
InChI Key: BOVYZWMDNIVSMN-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a benzotriazole moiety, and substituted phenyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the 4-chlorophenyl and 4-methoxyphenyl groups. The benzotriazole moiety is then incorporated through a cyclization reaction. Common reagents used in these steps include chlorinating agents, methoxylating agents, and cyclization catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzotriazole moiety, in particular, enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C25H19ClN4O3/c1-15-13-21-22(29-30(28-21)18-7-9-19(32-2)10-8-18)14-20(15)27-25(31)24-12-11-23(33-24)16-3-5-17(26)6-4-16/h3-14H,1-2H3,(H,27,31)

InChI Key

BOVYZWMDNIVSMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC

Origin of Product

United States

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